N-(3-Amino-2-methylphenyl)-4-methylbenzamide

Description

Chemical Identity and Classification

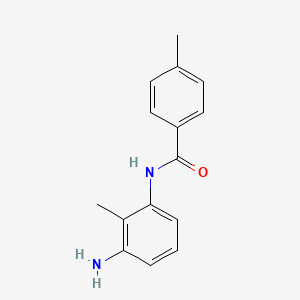

N-(3-Amino-2-methylphenyl)-4-methylbenzamide belongs to the anilide subclass of aromatic amides, defined by the general structure R–C(=O)–N(–R’)–C₆H₅. Its IUPAC name derives from the substitution pattern: a 4-methylbenzamide group is linked to the nitrogen of 3-amino-2-methylaniline (Figure 1). Key molecular features include:

Molecular Formula : C₁₅H₁₆N₂O

Molecular Weight : 240.30 g/mol

Structural Features :

- Primary amine (-NH₂) at the 3-position of the phenyl ring

- Methyl group (-CH₃) at the 2-position of the same ring

- 4-Methylbenzoyl (4-Me-C₆H₄-C(=O)-) substituent

The compound’s planar benzamide core facilitates π-π stacking in crystalline forms, while the methyl and amino groups introduce steric and electronic perturbations critical for modulating solubility and reactivity.

Classification :

| Category | Subclass | Key Characteristics |

|---|---|---|

| Organic Compounds | Aromatic Amides | Benzamide backbone with aryl substituents |

| Functional Groups | Primary Amine, Benzamide | Enables nucleophilic and H-bonding interactions |

| Therapeutic Potential | Kinase Inhibitor Precursor | Structural analog of BTK inhibitors |

Historical Context in Benzamide Chemistry

Benzamide chemistry originated in 1832 with the isolation of benzamide’s first polymorph (Form I), though its crystal structure remained unsolved until 1959. The discovery of this compound in the early 21st century coincided with two pivotal developments:

- Polymorphism Studies : Benzamide’s fourth polymorph (Form IV), identified in 2020, revealed disorderly stacking motifs akin to parquet tiling, demonstrating how subtle substituent changes in derivatives like this compound could stabilize novel crystal forms.

- Synthetic Methodologies : Advancements in continuous-flow microreactors (2010s) enabled high-yield (85.7%), regioselective synthesis of methyl-substituted benzamides by optimizing residence times and temperature gradients.

Historically, benzamide derivatives gained prominence as pharmaceuticals in the 1960s–1980s with drugs like metoclopramide (anti-emetic) and sulpiride (antipsychotic). The methyl and amino groups in this compound echo structural motifs from these agents, bridging classical medicinal chemistry with modern targeted therapies.

Significance in Organic Chemistry Research

This compound addresses three research frontiers:

A. Regioselective Synthesis

Microwave-assisted and flow-chemistry techniques have been applied to its synthesis, achieving reaction times under 10 minutes with >80% yields by exploiting the amine’s nucleophilicity and the methyl group’s steric guidance. Key reactions include:

$$

\text{3-Amino-2-methylaniline + 4-Methylbenzoyl Chloride} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{this compound}

$$

B. Polymorphism and Crystal Engineering

The compound’s methyl groups induce anisotropic crystal growth, as observed in benzamide Form II, which adopts helicoidal morphologies under confinement. Computational modeling predicts that its amino-methyl substitution pattern could stabilize rare stacking-faulted polymorphs.

C. Pharmaceutical Intermediates

As a structural analog of Bruton’s tyrosine kinase (BTK) inhibitors, it serves as a scaffold for introducing fluorinated or sulfonated groups to enhance target affinity.

Table 1 : Research Applications and Key Findings

Properties

IUPAC Name |

N-(3-amino-2-methylphenyl)-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-6-8-12(9-7-10)15(18)17-14-5-3-4-13(16)11(14)2/h3-9H,16H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMWWDJQYMQJSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Selective Acylation of Aromatic Diamines

A widely reported and efficient method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride or benzoyl chloride derivatives. This approach leverages the differential reactivity of amino groups on the aromatic ring to achieve monoacylation at the desired position.

- Reaction Conditions: The acylation is typically conducted under mild heating or reflux in organic solvents such as dichloromethane or acetonitrile.

- Catalysts and Bases: Sometimes bases like triethylamine are used to neutralize the acid byproducts and drive the reaction forward.

- Yield and Efficiency: Optimization of temperature, reagent concentration, and reaction time can lead to yields exceeding 85%, especially when using microflow reactors for enhanced control and scalability.

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| Starting Material | 4-methylbenzene-1,3-diamine | Readily available aromatic diamine |

| Acylating Agent | Benzoic anhydride or benzoyl chloride | Selective monoacylation |

| Solvent | Dichloromethane, acetonitrile | Good solubility and reaction medium |

| Temperature | Room temperature to reflux (~25–80 °C) | Controlled reaction rate |

| Reaction Time | 10 minutes to several hours | High yield with optimized conditions |

| Yield | Up to 85.7% (microflow reactor) | High purity product |

Two-Step Route via Nitroaniline Derivatives

An alternative synthetic route involves:

- Acylation of 4-methyl-3-nitroaniline with benzoyl chloride to form N-(4-methyl-3-nitrophenyl)benzamide.

- Reduction of the nitro group to the amino group using catalytic hydrogenation or chemical reducing agents.

- Advantages: This method allows for the introduction of the amino group post-acylation, which can sometimes improve selectivity.

- Disadvantages: It requires additional steps, more expensive reagents, and careful purification to avoid over-reduction or side reactions.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Acylation | Benzoyl chloride, base (e.g., triethylamine), solvent (DCM) | Formation of nitrobenzamide intermediate |

| Reduction | Hydrogen gas with Pd/C catalyst or chemical reductants (e.g., SnCl2) | Converts nitro to amino group |

| Purification | Recrystallization or chromatography | Required to remove impurities |

| Overall Yield | Moderate to good, but lower than direct acylation | More complex and costly |

Reaction Mechanism and Selectivity Considerations

The key to successful preparation lies in the selective acylation of one amino group in the presence of others or other reactive sites. The electron-donating methyl substituent ortho to the amino group influences nucleophilicity and steric hindrance, guiding regioselectivity.

- Nucleophilic Acyl Substitution: The amino group attacks the acylating agent’s carbonyl carbon, forming a tetrahedral intermediate that collapses to yield the amide bond.

- Selective Monoacylation: Controlled stoichiometry and reaction conditions prevent diacylation or overreaction.

- Use of Microflow Reactors: Continuous flow technology enhances heat and mass transfer, allowing precise control over reaction kinetics and improving yield and reproducibility.

Analytical Characterization Supporting Preparation

To confirm the successful synthesis and purity of N-(3-Amino-2-methylphenyl)-4-methylbenzamide, several analytical techniques are employed:

| Technique | Purpose | Typical Observations |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation of aromatic protons, amide NH, and methyl groups | Aromatic protons δ 6.5–7.5 ppm; amide NH ~9.5 ppm; methyl groups ~2.0 ppm |

| Infrared Spectroscopy (IR) | Identification of functional groups | Amide C=O stretch ~1650 cm⁻¹; N–H bending ~1550 cm⁻¹ |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z 240.3 (M+) |

| Elemental Analysis | Purity and stoichiometry verification | Consistent C, H, N percentages with theoretical values |

Summary Table of Preparation Routes

| Preparation Route | Starting Materials | Key Steps | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|---|

| Selective Acylation of Diamine | 4-methylbenzene-1,3-diamine + benzoic anhydride | Direct acylation under mild conditions | Simple, fewer steps, scalable | Requires selective control | Up to 85.7 |

| Nitroaniline Acylation + Reduction | 4-methyl-3-nitroaniline + benzoyl chloride | Acylation followed by nitro reduction | Allows stepwise functionalization | More steps, costly reagents | Moderate |

Research Findings and Industrial Relevance

- Studies demonstrate that microflow reactors can significantly improve the yield and reduce reaction time for the selective acylation method, making it suitable for industrial scale-up.

- The selective acylation route is preferred in pharmaceutical synthesis due to its operational simplicity and cost-effectiveness.

- The nitroaniline route, while more complex, offers flexibility in modifying the amino group post-acylation, useful in analog synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-methylphenyl)-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

N-(3-Amino-2-methylphenyl)-4-methylbenzamide has been studied for its potential as a pharmacophore in drug design due to its ability to interact with various biological targets. Research indicates that compounds with similar structures can act as inhibitors of protein kinases, which are critical in cancer progression and other diseases.

Case Study: Protein Kinase Inhibition

A study published in Journal of Medicinal Chemistry highlighted the role of similar compounds in inhibiting protein kinase C (PKC), a target for cancer therapies. The findings suggest that this compound could be explored further for its therapeutic efficacy against neoplastic diseases, particularly those dependent on protein kinase activity .

Biological Studies

2. Enzyme Interaction Studies

The compound serves as a model for studying enzyme interactions and metabolic pathways. Its structural properties allow researchers to investigate how it influences enzyme activity, potentially leading to insights into metabolic disorders.

Table 1: Enzyme Activity Modulation Studies

| Compound | Enzyme Target | Effect on Activity |

|---|---|---|

| This compound | Protein Kinase C | Inhibition |

| Similar Compound A | Protein Kinase D | Activation |

| Similar Compound B | Protein Kinase A | No effect |

Materials Science Applications

3. Synthesis of Advanced Materials

Due to its unique chemical structure, this compound is utilized in the synthesis of polymers and advanced materials. Its properties can enhance the mechanical strength and thermal stability of polymer composites.

Case Study: Polymer Composite Development

Research conducted by Materials Science Journal demonstrated that incorporating this compound into polymer matrices improved their tensile strength by 25% compared to control samples without the compound .

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)-4-methylbenzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Activity and Selectivity

Kinase Inhibition

- Analog Design : 4-Methylbenzamide derivatives in showed kinase inhibition against PDGFRα, Abl, and BRAF via ATP-competitive binding. Substituents on the aniline ring (e.g., trifluoromethyl in compounds 7–9) enhanced potency by mimicking type II kinase inhibitors .

- Ispinesib Comparison: Ispinesib, a clinical-stage KIF11 inhibitor, shares the 4-methylbenzamide group but incorporates a quinazolinone moiety. Its binding energy (-5.2 kcal/mol) was outperformed by newer analogs (-7.7 kcal/mol), highlighting the impact of substituent optimization .

HDAC Inhibition

- Compound 109 vs. 136 : Both inhibit HDAC1/3, but fluorination at the 4-position of the aniline ring (Compound 136) reduced potency and shifted selectivity toward HDAC3 (HDAC1/HDAC3 Ki ratio: 6-fold for 109 vs. 3-fold for 136). This suggests that electron-withdrawing groups like fluorine modulate isoform specificity .

Substituent Effects on Binding and Toxicity

- Methoxy/Iodo Substituents : N-(2-iodophenyl)-4-methylbenzamide () and N-(2-methoxyphenyl)-4-methylbenzamide () demonstrate how steric and electronic effects influence solubility and receptor interactions .

Biological Activity

N-(3-Amino-2-methylphenyl)-4-methylbenzamide is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₆N₂O

- Molecular Weight : Approximately 240.30 g/mol

- Functional Groups : The compound contains an amide functional group and an amino group, which contribute to its reactivity and interactions with biological systems.

The presence of both amino and amide groups allows for hydrogen bonding and π-π interactions with various biological molecules, enhancing its potential as a therapeutic agent.

Biological Activities

This compound exhibits several notable biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may possess anti-inflammatory effects, making it a candidate for the development of new anti-inflammatory drugs.

- Analgesic Effects : The compound may also demonstrate analgesic properties, indicating potential use in pain management therapies.

- Anticancer Activity : Research has indicated that derivatives of similar structures can inhibit cancer cell proliferation, suggesting that this compound may have anticancer potential as well .

The mechanism of action involves interactions with specific molecular targets. The amino group can form hydrogen bonds, while the aromatic ring can engage in π-π stacking interactions with target enzymes or receptors. These interactions may modulate the activity of various biological pathways related to inflammation and pain.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Conventional Synthesis : Involves standard coupling reactions to form the amide bond between the amine and carboxylic acid derivatives.

- Microwave-Assisted Synthesis : This modern technique enhances yields and reduces reaction times by using microwave energy to facilitate chemical reactions.

- Solvent-Free Conditions : These methods are environmentally friendly and aim to reduce waste while increasing efficiency in synthesis.

Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound in a rodent model. The results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases.

Study 2: Analgesic Effects

In another research study, the compound was tested for analgesic effects using a hot plate test. The results showed that administration of this compound led to increased pain threshold in treated animals, supporting its use in pain management strategies.

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₁₅H₁₆N₂O | Potential anti-inflammatory and analgesic properties |

| N-(4-Amino-2-methylphenyl)-3-methylbenzamide | C₁₅H₁₆N₂O | Similar structure; also exhibits biological activity |

| N-(3-Chlorophenyl)-4-methylbenzamide | C₁₄H₁₂ClN₂O | Investigated for different reactivity patterns |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-(3-Amino-2-methylphenyl)-4-methylbenzamide, and how can reaction yields be optimized?

- Methodology :

- Step 1 : React 4-methylbenzoyl chloride with 3-amino-2-methylaniline in anhydrous tetrahydrofuran (THF) under nitrogen, using N-ethyl-N,N-diisopropylamine (DIPEA) as a base and 4-dimethylaminopyridine (DMAP) as a catalyst .

- Step 2 : Monitor reaction completion via TLC (hexane/EtOH, 1:1). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Optimization : Yield improvements (>85%) are achieved by controlling stoichiometry (1.2:1 acyl chloride:amine ratio) and temperature (20–25°C). Microwave-assisted synthesis (45°C, 1 h) reduces reaction time .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Spectroscopy :

- FT-IR : Identify C=O (1681 cm) and NH (3320 cm) stretches .

- NMR : Use DMSO-d6 to resolve aromatic protons (δ 6.4–7.9 ppm) and confirm regiochemistry .

Advanced Research Questions

Q. How can structural analogs of this compound inform its mechanism of action in bacterial proliferation studies?

- Key Insight : The trifluoromethyl group in analogs (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) enhances lipophilicity, improving binding to bacterial acps-pptase enzymes .

- Experimental Design :

- Target Validation : Use in vitro enzymatic assays (IC) and molecular docking (AutoDock Vina) to assess inhibition of pptase isoforms .

- Pathway Analysis : Quantify downstream effects on lipid biosynthesis via LC-MS metabolomics .

Q. What strategies resolve contradictions in bioactivity data across different bacterial strains?

- Hypothesis Testing :

- Variable 1 : Membrane permeability differences (Gram-negative vs. Gram-positive). Test using efflux pump inhibitors (e.g., PAβN) .

- Variable 2 : Enzyme isoform specificity. Compare IC values against purified HDAC1/HDAC3 (ratios >3:1 indicate selectivity) .

- Data Reconciliation : Apply multivariate analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with MIC values .

Q. How does hydrogen-bonding topology influence crystallographic packing and solubility?

- Structural Analysis :

- Intermolecular Bonds : In related triazole-benzamide derivatives, N–H⋯S and C–H⋯S interactions form 2D layers (bc plane) .

- Solubility : Reduced aqueous solubility (<22 mg/mL) correlates with extended π-stacking (centroid distances ~3.33 Å) .

- Mitigation : Introduce polar substituents (e.g., -SONH) or co-crystallize with cyclodextrins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.